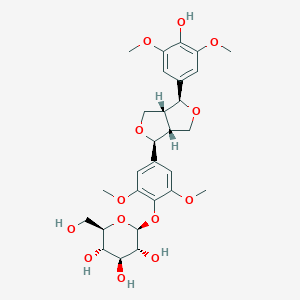
Ethyl-3-bromopropionate-d4
Descripción general
Descripción
Synthesis Analysis
The synthesis of related ethyl bromopropionates involves esterification or alkylation reactions under optimized conditions. For example, ethyl 2-bromopropionate was synthesized by esterification with 2-bromopropionic acid and ethanol, using toluenesulfonic acid as a catalyst, yielding a product with high purity (94.7%) and a significant yield (Lan Zhi-li, 2005)(Lan Zhi-li, 2005). Similarly, complex ethyl bromopropionate derivatives have been synthesized through multi-step reactions involving bromoalkoxidation and electrochemical reduction, demonstrating the compound's versatility in synthesis pathways (J. Weiguny & H. Schäfer, 1994)(J. Weiguny & H. Schäfer, 1994).
Molecular Structure Analysis
The molecular structure of ethyl bromopropionate derivatives has been elucidated using techniques such as X-ray crystallography, offering detailed insights into their crystalline forms and confirming their molecular configurations. For instance, the crystal structure of a derivative was determined, revealing specific spatial arrangements and bond lengths, highlighting the structural diversity achievable within this chemical family (X. Xing, 2010)(X. Xing, 2010).
Chemical Reactions and Properties
Ethyl bromopropionates engage in various chemical reactions, serving as intermediates in the synthesis of complex molecules. For example, they undergo reactions with N-phenylacrylamides in Cu-mediated atom transfer radical addition, leading to alkylated oxindoles, showcasing their reactivity and applicability in organic synthesis (Da Liu et al., 2018)(Da Liu et al., 2018).
Aplicaciones Científicas De Investigación
Steroid Chemistry : Iwasaki Mitsutaka (1967) demonstrated that the Reformatsky reaction of 17-keto-steroids with ethyl α-bromopropionate enables a new decarboxylation reaction of 23-nor-cholan-22-oic acids, leading to pregn-17(20)-enes (Iwasaki Mitsutaka, 1967).
Analytical Chemistry : Coutts and Midha (1969) found that transesterification using hydrogen bromide in diethyl ether can identify components of mixtures of fatty esters, revealing impurities and the alcohol and acid components of major constituents (Coutts & Midha, 1969).
Reformatsky Reaction : Newman and Evans (1955) reported that the alkyl group in alkyl α-bromopropionates affects the rate of self-condensation and side reactions in the Reformatsky reaction with zinc in benzene-ether solvent, with benzophenone affecting the reaction rate (Newman & Evans, 1955).
Biomarker Detection : B'hymer and Cheever (2004) developed an accurate and precise gas chromatographic method for detecting and quantifying 3-bromopropionic acid in human urine, a biomarker for exposure to 1-bromopropane, a health concern for industrial workers due to its toxicity (B'hymer & Cheever, 2004).
Organic Synthesis : Jagodziński et al. (2000) found that secondary beta-ketothioamides can be converted into N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones by reacting with ethyl bromoacetate and ethyl 2-bromopropionate in THF (Jagodziński et al., 2000).
Chemical Synthesis : Lan Zhi-li (2005) synthesized ethyl 2-bromopropionate with a high yield and purity using a specific mole ratio of ethanol to 2-bromopropionate (Lan Zhi-li, 2005).
Medicinal Chemistry : Aal (2002) synthesized new S-DABO and HEPT analogues with potential anti-HBV activity from 3,4-dimethoxybenzylcyanide and 2-bromopropionate (Aal, 2002).
Physical Chemistry : Oswal et al. (1992, 1994) studied the effects of molecular size and the position of the bromine atom in bromoalkanoate on the excess volume and viscosities in mixtures containing alkyl acetate, ethyl alkanoate, or ethyl bromoalkanoate (Oswal et al., 1992, 1994).
Cancer Research : Karalı et al. (2002) evaluated the cytotoxicity of the 4fluoro-phenylthiosemicarbazone derivative 2f against various cancer cell lines (Karalı et al., 2002).
Mecanismo De Acción
Target of Action
Ethyl-3-bromopropionate-d4 is a deuterium-labeled version of Ethyl 3-bromopropanoate . It is an organobromine compound and is often used as a biochemical for proteomics research . .
Mode of Action
As an alkylating agent , Ethyl-3-bromopropionate-d4 can transfer its alkyl group to other molecules. Alkylating agents are known to be reactive and can modify chemical compounds by adding an alkyl group to them. This can lead to changes in the properties of the target molecule, potentially affecting its function or activity.
Safety and Hazards
Ethyl-3-bromopropionate-d4 is considered hazardous . It is a flammable liquid and can cause skin irritation and serious eye irritation . It is recommended to avoid contact with skin, eyes, and clothing, and not to breathe vapors or spray mist . It should be handled in accordance with good industrial hygiene and safety practice .
Propiedades
IUPAC Name |
ethyl 3-bromo-2,2,3,3-tetradeuteriopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTIYMRSUOADDK-KHORGVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)OCC)C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60488209 | |
| Record name | Ethyl 3-bromo(~2~H_4_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-3-bromopropionate-d4 | |
CAS RN |
14341-55-0 | |
| Record name | Ethyl 3-bromo(~2~H_4_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B18628.png)




